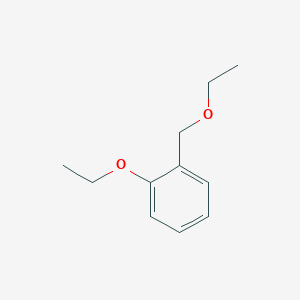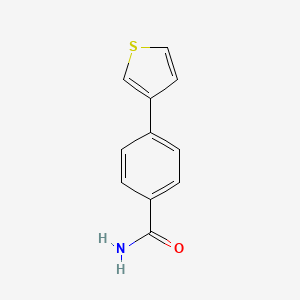
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane is a complex organoboron compound characterized by its unique structure, which includes three ethenylphenyl groups attached to a triazatriborinane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with 4-ethenylphenylboronic acid in the presence of a triazine derivative. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of catalysts, such as palladium or platinum complexes, can further improve the yield and selectivity of the reaction.
化学反応の分析
Types of Reactions
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of boron-hydride complexes.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoboron compounds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to target specific cellular pathways.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials such as polymers and nanomaterials due to its unique structural properties.
作用機序
The mechanism by which 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, making the compound useful in catalysis and material science. The ethenyl groups provide sites for further functionalization, allowing the compound to participate in a variety of chemical reactions.
類似化合物との比較
Similar Compounds
Borazine, 2,4,6-tris(4-ethenylphenyl): Similar in structure but lacks the triazatriborinane core.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains a phosphine core instead of boron, used in different catalytic applications.
Uniqueness
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane is unique due to its triazatriborinane core, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of novel materials and in applications requiring specific boron interactions.
特性
CAS番号 |
144865-27-0 |
|---|---|
分子式 |
C24H24B3N3 |
分子量 |
386.9 g/mol |
IUPAC名 |
2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C24H24B3N3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h4-18,28-30H,1-3H2 |
InChIキー |
LXGOVZPNWQGTAN-UHFFFAOYSA-N |
正規SMILES |
B1(NB(NB(N1)C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
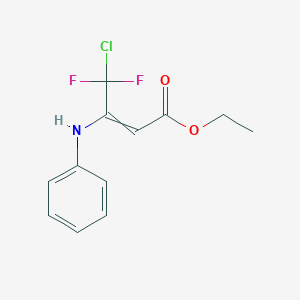

![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)

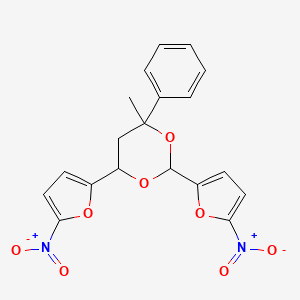
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
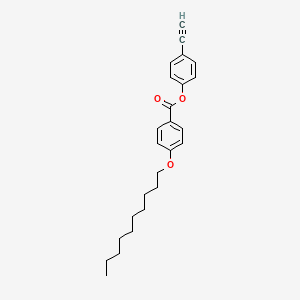
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
